beta-Lapachone

Description

Lapachone has been used in trials studying the treatment of Cancer, Carcinoma, Advanced Solid Tumors, Head and Neck Neoplasms, and Carcinoma, Squamous Cell.

This compound is a natural product found in Catalpa longissima, Handroanthus guayacan, and other organisms with data available.

Lapachone is a poorly soluble, ortho-naphthoquinone with potential antineoplastic and radiosensitizing activity. This compound (b-lap) is bioactivated by NAD(P)H:quinone oxidoreductase-1 (NQO1), creating a futile oxidoreduction that generates high levels of superoxide. In turn, the highly reactive oxygen species (ROS) interact with DNA, thereby causing single-strand DNA breaks and calcium release from endoplasmic reticulum (ER) stores. Eventually, the extensive DNA damage causes hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme facilitating DNA repair, accompanied by rapid depletion of NAD+/ATP nucleotide levels. As a result, a caspase-independent and ER-stress induced mu-calpain-mediated cell death occurs in NQO1-overexpressing tumor cells. NQO1, a flavoprotein and two-electron oxidoreductase, is overexpressed in a variety of tumors.

Properties

IUPAC Name |

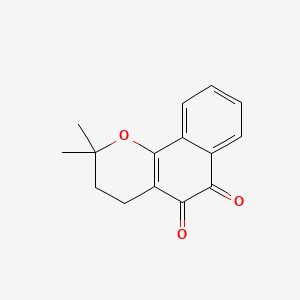

2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPQTZZNNJUOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197019 | |

| Record name | beta-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-32-8 | |

| Record name | β-Lapachone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Lapachone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lapachone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4707-32-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAPACHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4FA2QQ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

beta-Lapachone mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of Beta-Lapachone in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (β-lap) is a naturally derived ortho-naphthoquinone that demonstrates significant potential as a targeted anticancer agent. Its efficacy is critically dependent on the elevated expression of NAD(P)H: quinone oxidoreductase 1 (NQO1) in many solid tumors compared to normal tissues. This differential expression provides a therapeutic window, allowing for tumor-selective cytotoxicity. The core mechanism of action is initiated by the NQO1-mediated reduction of β-lap, which triggers a futile redox cycle. This cycle consumes massive amounts of NAD(P)H and generates supraphysiological levels of reactive oxygen species (ROS), primarily superoxide (B77818) and hydrogen peroxide. The resulting overwhelming oxidative stress induces extensive DNA single- and double-strand breaks. This DNA damage leads to the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP1), a key DNA repair enzyme. PARP1 hyperactivation rapidly depletes cellular pools of NAD+ and subsequently ATP, culminating in a metabolic catastrophe and a unique form of programmed cell death, often described as NQO1-dependent programmed necrosis or necroptosis. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

The NQO1-Dependent Futile Redox Cycle

The cornerstone of this compound's anticancer activity is its interaction with NQO1, a two-electron oxidoreductase.[1] In cancer cells with high NQO1 expression, β-lap is reduced to an unstable hydroquinone (B1673460).[2][3] This hydroquinone rapidly and spontaneously re-oxidizes back to the parent compound, reacting with molecular oxygen in a two-step process.[4] This reaction generates significant amounts of superoxide (O₂⁻) and subsequently hydrogen peroxide (H₂O₂).[4][5]

This futile cycle creates a massive oxidative burst and a concurrent depletion of NAD(P)H.[6] It is estimated that for every mole of β-lap, approximately 60 moles of NAD(P)H are consumed within 5 minutes, generating around 120 moles of superoxide in just 2 minutes.[6][7][8] This process is highly specific to NQO1-positive (NQO1+) cells; cells lacking NQO1 expression or treated with an NQO1 inhibitor like dicoumarol are resistant to β-lap's cytotoxic effects.[1][4][9]

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]

- 3. β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Catalase abrogates β-lapachone-induced PARP1 hyperactivation-directed programmed necrosis in NQO1-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using a novel NQO1 bioactivatable drug, this compound (ARQ761), to enhance chemotherapeutic effects by metabolic modulation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cancer therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Beta-Lapachone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-lapachone, a naturally occurring ortho-naphthoquinone isolated from the bark of the lapacho tree (Tabebuia avellanedae), has garnered significant attention in the scientific community for its diverse pharmacological properties. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-parasitic effects. The primary mechanism of its anti-cancer activity involves the NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent futile redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent tumor cell death. This unique mechanism of action, which selectively targets cancer cells with elevated NQO1 levels, has positioned this compound and its derivatives as promising candidates for drug development.

This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, detailed experimental protocols for key reactions, and a summary of their spectroscopic characterization. Furthermore, it elucidates the core signaling pathways modulated by this compound, offering a deeper understanding of its molecular mechanisms of action.

Core Synthetic Methodologies

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: the cyclization of lapachol (B1674495) and the construction of the pyran ring onto a naphthoquinone scaffold.

Synthesis from Lapachol

A prevalent and straightforward method for synthesizing this compound is the acid-catalyzed cyclization of lapachol, a naturally occurring prenylated naphthoquinone that can also be synthesized.

Experimental Protocol: Synthesis of Lapachol from 2-Hydroxy-1,4-naphthoquinone [1][2]

This procedure describes a novel method for synthesizing lapachol, the precursor to this compound, with a good yield.

-

Materials:

-

2-Hydroxy-1,4-naphthoquinone

-

1-Bromo-3-methyl-2-butene

-

Sodium iodide

-

Triethylamine (B128534) (TEA) or Pyridine (weak base)[1]

-

Dimethylsulfoxide (DMSO)

-

Argon or other inert gas

-

-

Procedure:

-

In a dried round-bottomed flask, combine 2-hydroxy-1,4-naphthoquinone, 1-bromo-3-methyl-2-butene, sodium iodide, and triethylamine in dimethylsulfoxide.

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., Argon) for approximately one hour.

-

Heat the mixture to 45°C and maintain this temperature for about 24 hours, continuing the vigorous stirring.

-

After 24 hours, cool the mixture to room temperature and pour it into a separatory funnel containing toluene (B28343) and water.

-

Extract the aqueous layer with toluene. Combine the organic layers and wash them sequentially with 1% aqueous sodium chloride, 1% aqueous sodium bicarbonate, and again with 1% aqueous sodium chloride.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Purify the crude lapachol by column chromatography on silica (B1680970) gel.

-

-

Yield: Up to 40%[1]

Experimental Protocol: Synthesis of this compound from Lapachol [3]

This protocol details the efficient conversion of lapachol to this compound using sulfuric acid.

-

Materials:

-

Lapachol

-

Concentrated Sulfuric Acid

-

Ice-cold distilled water

-

Toluene

-

1% Aqueous Sodium Chloride

-

1% Aqueous Sodium Bicarbonate

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Slowly add lapachol (30 g) in portions to a beaker containing sulfuric acid (300 ml) at room temperature with vigorous stirring over 5 minutes.[2]

-

Continue stirring the dark mixture for an additional 30 minutes.[2]

-

Carefully pour the reaction mixture into ice water (800 g) with manual stirring.[2]

-

Transfer the mixture to a separatory funnel and extract twice with toluene (600 ml and 400 ml).[2]

-

Combine the organic phases and wash successively with 800 ml of 1% NaCl, 400 ml of 1% NaHCO₃, and 800 ml of 1% NaCl.[2]

-

Dry the toluene phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from ethanol. Isolate the pure product by filtration, wash with cold 75% ethanol, and dry under vacuum.[1]

-

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modifications of the starting materials or the this compound core. These modifications are aimed at improving solubility, bioavailability, and therapeutic efficacy.

Table 1: Synthesis of this compound Derivatives and Reported Yields

| Derivative | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Reference |

| Lomatiol | Lapachol | SeO₂ oxidation | 90 | [4] |

| 4-(4-methoxyphenoxy)naphthalene-1,2-dione | Not specified | Not specified | Not specified | [5] |

| Naphtho[1,2-d]oxazole derivatives | 3-amino-4-hydroxynaphthalene-1,2-dione derivatives, p-substituted benzaldehydes | Not specified | 55-75 | [6] |

| 4-(4-chlorophenylamino)naphthalene-1,2-dione | Sodium 1,2-naphthoquinone-4-sulfonate, 4-chloroaniline | Not specified | 74 | [6] |

| Mono(arylimino) derivatives of this compound | This compound | Not specified | Not specified | [7] |

| 4-(4-ethoxyphenyl)amino)naphthalene-1,2-dione | Not specified | Not specified | Not specified | [8] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for this compound and Selected Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Reference(s) |

| This compound | 8.09 (d, 1H), 7.68 (t, 1H), 7.52 (t, 1H), 7.45 (d, 1H), 2.65 (t, 2H), 1.88 (t, 2H), 1.47 (s, 6H) | 180.1, 175.9, 160.7, 133.4, 131.0, 130.0, 128.8, 124.4, 123.9, 119.5, 78.8, 48.9, 26.6, 16.5 | 2973, 2933 (C-H stretch), 1690, 1660 (C=O stretch), 1596, 1565 (C=C aromatic stretch) | [9][10] |

| Lapachol | 8.10 (m, 2H), 7.69 (m, 2H), 5.25 (t, 1H), 3.33 (d, 2H), 1.82 (s, 3H), 1.70 (s, 3H) | 184.7, 181.6, 152.6, 134.8, 133.8, 132.9, 132.8, 129.4, 126.7, 126.1, 123.5, 119.6, 25.7, 22.6, 17.9 | Not specified | [9] |

| Dehydroiso-α-lapachone | 8.09 (t, 1H), 7.72 (t, 1H), 7.68 (t, 1H), 6.90 (d, 1H), 5.92 (d, 1H), 1.80 (s, 3H) | 182.2, 176.4, 146.1, 134.2, 133.0, 131.6, 129.5, 126.3, 121.7, 117.8, 114.2, 16.9 | Not specified | [11] |

Signaling Pathways and Mechanism of Action

The biological activities of this compound are attributed to its ability to modulate several key signaling pathways. A thorough understanding of these pathways is crucial for the rational design of more potent and selective derivatives.

NQO1-Mediated Futile Redox Cycling

The primary mechanism of action for this compound's anti-cancer effects is its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors.

Figure 1: NQO1-mediated futile redox cycling of this compound.

NQO1 reduces this compound to an unstable hydroquinone, which then rapidly auto-oxidizes back to the parent quinone, creating a futile cycle.[12][13][14][15][16] This process consumes significant amounts of NAD(P)H and generates a massive burst of reactive oxygen species (ROS), particularly hydrogen peroxide.[12][13][14][16] The excessive ROS leads to extensive DNA damage, which in turn hyperactivates the DNA repair enzyme poly(ADP-ribose) polymerase-1 (PARP-1).[13][14][16] The hyperactivation of PARP-1 depletes the cellular pools of NAD+ and subsequently ATP, leading to a metabolic catastrophe and ultimately, cancer cell death.[13][14][16]

Inhibition of NF-κB Signaling Pathway

This compound has also been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, cell survival, and proliferation.

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Studies have demonstrated that this compound can suppress the radiation-induced activation of NF-κB.[9][17] This inhibition is mediated through its interaction with NQO1, which appears to play a role in the activation of the IκB kinase (IKK) complex. By interfering with NQO1's function in this pathway, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9][17] This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, which are involved in cell survival and proliferation.[9][17][18]

Modulation of MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes including cell growth, differentiation, and apoptosis, is also modulated by this compound.

Figure 3: Modulation of the MAPK signaling pathway by this compound.

This compound has been shown to induce apoptosis in cancer cells through the modulation of the MAPK pathway.[19] Specifically, it can lead to the activation of the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38 MAPK, while inhibiting the extracellular signal-regulated kinase (ERK) pathway, which is often associated with cell survival and proliferation.[19] The activation of JNK and p38 pathways contributes to the induction of apoptosis.

Conclusion

This compound and its derivatives represent a promising class of therapeutic agents with a unique and potent mechanism of action against cancer. The synthetic routes to these compounds are well-established and offer opportunities for the generation of diverse analogs with improved pharmacological profiles. A comprehensive understanding of their synthesis, spectroscopic properties, and the intricate signaling pathways they modulate is essential for the continued development of these compounds as next-generation therapeutics for a range of diseases. This guide provides a foundational resource for researchers and drug development professionals to advance the study and application of this compound and its derivatives.

References

- 1. US20020137952A1 - Synthesis of this compound and its intermediates - Google Patents [patents.google.com]

- 2. WO2002059103A1 - Synthesis of this compound and its intermediates - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Conversion of lapachol to lomatiol: synthesis of novel naphthoquinone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and anti-inflammatory evaluations of β-lapachone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of this compound prodrugs for therapy against human cancer cells with elevated NAD(P)H:quinone oxidoreductase 1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. β-Lapachone suppresses radiation-induced activation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C15H14O3 | CID 3885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound suppresses radiation-induced activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. β-Lapachone suppresses the lung metastasis of melanoma via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Lapachone: A Technical Guide to its Discovery, Natural Sources, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of beta-lapachone, a promising naphthoquinone with significant potential in oncology. We will delve into its historical discovery, primary natural reservoirs, and the intricate molecular pathways it modulates. This document is designed to be a comprehensive resource, featuring quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support ongoing research and drug development efforts.

Discovery and Historical Context

The journey of this compound's discovery is intertwined with its parent compound, lapachol (B1674495). In 1882, the Italian chemist Emanuele Paternò first isolated lapachol from the bark of the lapacho tree (Tabebuia avellanedae, now classified as Handroanthus impetiginosus)[1][2][3]. Following this initial discovery, the synthesis and chemical properties of this compound were extensively investigated by the chemist Samuel Hooker in the late 19th and early 20th centuries. While lapachol has been known since 1858, the specific isolation and complete structural elucidation of this compound as a distinct chemical entity emerged from this body of work[4].

Natural Sources and Isolation

This compound is a naturally occurring ortho-naphthoquinone found predominantly in the heartwood and bark of trees belonging to the Bignoniaceae family[5][6]. The primary and most well-documented source is the lapacho tree, Handroanthus impetiginosus, native to South America[7][8]. Other species within the Tabebuia and Handroanthus genera also serve as natural reservoirs[9].

Extraction Yields from Handroanthus impetiginosus Bark

The yield of this compound from its natural sources can vary depending on the solvent used for extraction. A study on the extraction from 1 gram of dried Handroanthus impetiginosus bark reported the following yields of dried plant extract with different solvents[10]:

| Solvent | Dried Plant Extract Yield (mg) |

| Water | 51.3 |

| Methanol | >79.3 (exact value not specified) |

| Hexane | 79.3 |

It is important to note that these values represent the total dried extract yield, not the yield of pure this compound. Further purification steps are necessary to isolate the compound.

Biological Activity and Cytotoxicity

This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines. This activity is primarily dependent on the expression levels of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). The following table summarizes the reported half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50) values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 / LD50 (µM) | Reference |

| ACP02 | Gastric Adenocarcinoma | 3.0 µg/mL | [2] |

| MCF-7 | Breast Carcinoma | 2.2 µg/mL | [2] |

| HCT116 | Colon Cancer | 1.9 µg/mL | [2] |

| HepG2 | Hepatocellular Carcinoma | 1.8 µg/mL | [2] |

| HeLa | Cervical Adenocarcinoma | 8.87 (48h), 10.73 (24h) | [11] |

| NQO1+ Breast Cancer | Breast Cancer | 5.9 ± 1.3 | [1] |

| NQO1+ Lung Cancer (A549) | Lung Cancer | 5.3 ± 0.6 | [1] |

| NQO1+ Prostate Cancer (PC-3) | Prostate Cancer | 3.5 ± 0.5 | [1] |

| DU145 | Prostate Cancer | ~4.0 | [12] |

| LNCaP NQO1+ | Prostate Cancer | ~6.0 | [12] |

Mechanism of Action: The NQO1-Dependent Futile Cycle

The anticancer mechanism of this compound is contingent on the presence of high levels of NQO1, an enzyme often overexpressed in solid tumors. The process can be summarized as follows:

-

NQO1-Mediated Reduction: In cancer cells with elevated NQO1, this compound undergoes a two-electron reduction to an unstable hydroquinone (B1673460).

-

Futile Redox Cycling: This hydroquinone rapidly and spontaneously re-oxidizes back to the parent this compound, generating significant amounts of reactive oxygen species (ROS), particularly superoxide (B77818) and hydrogen peroxide[12].

-

Oxidative Stress and DNA Damage: The massive production of ROS induces severe oxidative stress, leading to extensive DNA damage, primarily in the form of single-strand breaks.

-

PARP-1 Hyperactivation: The substantial DNA damage triggers the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.

-

NAD+/ATP Depletion and Cell Death: The hyperactivation of PARP-1 consumes large quantities of NAD+, leading to a rapid depletion of both NAD+ and ATP pools. This energy crisis ultimately results in a unique form of programmed necrosis in the cancer cells[13].

Signaling Pathway Diagram

Caption: NQO1-dependent futile cycling of this compound leading to cancer cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Tecomaria capensis Leaves

This protocol describes the isolation of this compound using preparative thin-layer chromatography (TLC)[11].

Experimental Workflow Diagram

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: Perform successive solvent extraction of dried and powdered Tecomaria capensis leaves with ethyl acetate to achieve complete extraction.

-

Concentration: Concentrate the resulting ethyl acetate extract under reduced pressure.

-

Preparative TLC:

-

Apply the concentrated extract onto silica (B1680970) gel GF254 TLC plates.

-

Develop the plates using a mobile phase of Toluene:Ethyl Acetate (7:3 v/v).

-

-

Elution: Identify the band corresponding to this compound (approximate Rf value of 0.3625) and scrape the silica from the plate. Elute the compound from the silica using a suitable solvent (e.g., ethyl acetate).

-

Characterization: Analyze the isolated compound using Mass Spectrometry, H1 NMR, and FT-IR to confirm its identity and purity.

NQO1 Activity Assay

This protocol is adapted from a commercially available colorimetric assay kit and is suitable for measuring NQO1 activity in cell lysates[14].

Methodology:

-

Sample Preparation:

-

Prepare cell lysates from control and treated cells using an appropriate extraction buffer.

-

Determine the protein concentration of each lysate.

-

-

Reaction Setup:

-

In a 96-well plate, add samples to designated wells.

-

Prepare a reaction buffer containing a cofactor (NADH), a dye (WST1), and the NQO1 substrate, menadione.

-

To determine NQO1-specific activity, prepare a parallel set of reactions containing the reaction buffer plus an NQO1 inhibitor (dicoumarol).

-

-

Measurement:

-

Add the reaction buffer (with and without inhibitor) to the sample wells.

-

Immediately measure the increase in absorbance at 440 nm over time (e.g., for 5 minutes) using a microplate reader.

-

-

Calculation: The NQO1 activity is the dicoumarol-sensitive rate of reaction, calculated by subtracting the rate of the inhibited reaction from the rate of the uninhibited reaction.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels[15][16].

Methodology:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at the desired concentrations and for the specified duration. Include appropriate controls (e.g., vehicle control, positive control with an ROS-inducing agent).

-

DCFH-DA Staining:

-

Prepare a working solution of DCFH-DA in a suitable buffer or medium.

-

Remove the treatment medium, wash the cells, and incubate them with the DCFH-DA working solution (e.g., at 37°C for 30 minutes in the dark).

-

-

Measurement:

-

Wash the cells to remove excess DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

PARP-1 Hyperactivation Assay (Western Blot)

This protocol details the detection of PARP-1 hyperactivation by observing the formation of poly(ADP-ribose) (PAR) polymers via Western blotting[13].

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for PAR.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the chemiluminescent signal using an imaging system. The presence of high molecular weight smears or bands indicates PARP-1 hyperactivation.

Conclusion

This compound stands out as a compelling candidate for cancer therapy due to its unique NQO1-dependent mechanism of action, which confers selectivity towards cancer cells. This technical guide has provided a comprehensive overview of its discovery, natural origins, and the molecular basis of its cytotoxicity. The detailed experimental protocols and visual aids are intended to facilitate further research and development of this promising natural product. A thorough understanding of its properties and mechanisms is crucial for designing effective clinical trials and unlocking its full therapeutic potential.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical and Clinical Studies of Lapachol and this compound [benthamopenarchives.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Natural occurrence, physicochemical properties, biological activities, toxicity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. EFSA Compendium of Botanicals [combodb.ecomole.com]

- 9. The medicinal plant Tabebuia impetiginosa potently reduces pro-inflammatory cytokine responses in primary human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

NQO1-Dependent Futile Redox Cycling of Beta-Lapachone: A Technical Guide to a Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-lapachone, a naturally derived ortho-naphthoquinone, has emerged as a promising anti-cancer agent with a unique mechanism of action that selectively targets cancer cells overexpressing NAD(P)H: quinone oxidoreductase 1 (NQO1). This enzyme, often found at high levels in various solid tumors such as non-small cell lung, pancreatic, breast, and prostate cancers, bioactivates this compound through a futile redox cycle. This cycle generates a massive burst of reactive oxygen species (ROS), leading to catastrophic DNA damage, hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), and ultimately, a unique form of programmed necrosis. This technical guide provides an in-depth exploration of the core mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows.

The Core Mechanism: NQO1-Driven Futile Redox Cycling

The anti-cancer efficacy of this compound is fundamentally linked to its interaction with NQO1, a two-electron reductase. In NQO1-positive (NQO1+) cancer cells, this compound undergoes a futile enzymatic cycle that rapidly depletes cellular NAD(P)H pools and generates cytotoxic levels of ROS.[1][2][3]

The cycle proceeds as follows:

-

Reduction: NQO1 catalyzes the two-electron reduction of this compound to an unstable hydroquinone (B1673460). This step consumes two molecules of NAD(P)H.

-

Re-oxidation: The hydroquinone is highly unstable and rapidly auto-oxidizes back to the parent this compound in a two-step process that involves the transfer of electrons to molecular oxygen.

-

ROS Generation: This re-oxidation process generates significant quantities of superoxide (B77818) radicals, which are then converted to hydrogen peroxide (H₂O₂).[2][3]

This continuous cycling, estimated to consume approximately 60 moles of NAD(P)H per mole of this compound within minutes, leads to a massive oxidative burst that overwhelms the cell's antioxidant capacity.[4] Normal cells, which typically have low levels of NQO1 and higher levels of catalase to neutralize H₂O₂, are largely spared from this toxicity.[1][2]

Caption: NQO1-dependent futile redox cycling of this compound.

Downstream Signaling Cascade of Cell Death

The massive ROS generation initiated by the futile redox cycling of this compound triggers a cascade of events culminating in a unique, caspase-independent programmed necrosis.[5]

-

DNA Damage: The surge in ROS, particularly H₂O₂, induces extensive DNA single- and double-strand breaks.[1][6][7]

-

PARP-1 Hyperactivation: This widespread DNA damage leads to the hyperactivation of the DNA repair enzyme, PARP-1.[1][6][8]

-

NAD⁺ and ATP Depletion: PARP-1 consumes large quantities of NAD⁺ as a substrate for poly(ADP-ribosyl)ation of proteins. This hyperactivation leads to a rapid and severe depletion of the cellular NAD⁺ and subsequently ATP pools.[1][2][3][6][8]

-

Metabolic Collapse and Cell Death: The depletion of these critical energy molecules results in a metabolic catastrophe, leading to μ-calpain activation and programmed necrosis.[2][6] This cell death pathway is independent of p53 and caspases.[9]

Caption: Downstream signaling cascade of this compound-induced cell death.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound in NQO1+ cancer cell lines.

Table 1: Cytotoxicity of this compound in NQO1+ Cancer Cells

| Cell Line | Cancer Type | NQO1 Status | LD50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-small cell lung | NQO1+ | ~4 | 2 | [6][8] |

| H596 | Non-small cell lung | NQO1+ | ~4 | 2 | [6][8] |

| MiaPaCa2 | Pancreatic | NQO1+ | ≥4 | 2 | [2] |

| PLC/PRF/5 | Hepatocellular Carcinoma | NQO1+ | - | - | [1] |

| HCT116 | Colon | NQO1+ | - | - | [10] |

| MCF7 | Breast | NQO1+ | - | - | [10] |

Table 2: Biochemical Effects of this compound Treatment

| Cell Line | Treatment | Effect | Time Point | Reference |

| PLC/PRF/5 | 4 µM β-lap | Significant increase in H₂O₂ | 2 h | [1] |

| PLC/PRF/5 | 10 µM β-lap | Marked increase in DNA damage (comet assay) | 30 min | [1] |

| PLC/PRF/5 | 10 µM β-lap | Dramatic increase in γH2AX foci (DSBs) | 30 min | [1] |

| Huh7 | 4 µM β-lap | Increased PAR formation | - | [1] |

| MiaPaCa2 | ≥4 µM β-lap | Depletion of total NAD⁺ and NADH | 30 min post-treatment | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments.

NQO1 Activity Assay

This assay quantifies the enzymatic activity of NQO1 in cell lysates, typically by measuring the dicoumarol-inhibitable reduction of a substrate.

Protocol Outline:

-

Cell Lysate Preparation: Harvest cells and prepare cytosolic extracts.

-

Reaction Mixture: Prepare a reaction buffer containing a substrate (e.g., menadione (B1676200) or cytochrome c) and NAD(P)H.

-

Measurement: Add cell lysate to the reaction mixture in the presence and absence of dicoumarol (an NQO1 inhibitor).

-

Analysis: Monitor the change in absorbance at a specific wavelength over time. NQO1 activity is calculated as the dicoumarol-inhibitable portion of the substrate reduction rate.

Caption: Workflow for determining NQO1 enzyme activity.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels, particularly H₂O₂, can be measured using fluorescent probes.

Protocol Outline:

-

Cell Seeding: Plate cells in a multi-well plate.

-

Treatment: Treat cells with this compound for the desired time.

-

Probe Incubation: Incubate cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or a specific H₂O₂ probe).

-

Measurement: Measure fluorescence intensity using a plate reader or flow cytometer.

-

Analysis: Compare the fluorescence of treated cells to untreated controls.

DNA Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

Protocol Outline:

-

Cell Treatment: Expose cells to this compound.

-

Cell Embedding: Embed single cells in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then perform electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. Damaged DNA with strand breaks will migrate further, forming a "comet tail".[5]

-

Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[5]

Cell Viability and Survival Assays

To determine the cytotoxic effects of this compound, standard cell viability assays are employed.

Protocol Outline:

-

Cell Seeding: Plate cells at a known density in a multi-well plate.

-

Treatment: Treat with a range of this compound concentrations for a specified duration (e.g., a 2-hour pulse followed by recovery).

-

Assay: Perform a viability assay such as MTT, or a clonogenic survival assay to assess long-term survival.

-

Analysis: Calculate the percentage of viable cells relative to an untreated control to determine the LD50.

Conclusion and Future Directions

The NQO1-dependent futile redox cycling of this compound represents a highly selective and potent anti-cancer strategy. By exploiting the elevated levels of NQO1 in many solid tumors, this compound induces a rapid and overwhelming oxidative stress that leads to a unique form of programmed cell death. The clear distinction in NQO1 activity between cancer and normal tissues provides a wide therapeutic window, a highly desirable characteristic for any chemotherapeutic agent.

Future research and development in this area may focus on:

-

Combination Therapies: Investigating synergistic effects of this compound with other anti-cancer agents, such as PARP inhibitors or drugs that modulate cellular redox status.[3]

-

Biomarker Development: Refining NQO1 activity assays as a predictive biomarker for patient selection in clinical trials.

-

Drug Delivery: Developing novel formulations to improve the bioavailability and tumor-specific delivery of this compound.[11]

-

Immunomodulatory Effects: Exploring how this mode of cell death influences the tumor microenvironment and anti-tumor immune responses.[7]

This in-depth understanding of this compound's mechanism of action is critical for its continued development and successful clinical translation as a targeted therapy for NQO1-overexpressing cancers.

References

- 1. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]

- 2. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulating Endogenous NQO1 Levels Identifies Key Regulatory Mechanisms of Action of β-Lapachone for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PCNA Inhibition Enhances the Cytotoxicity of β-Lapachone in NQO1-Positive Cancer Cells by Augmentation of Oxidative Stress-induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. β-Lapachone promotes the recruitment and polarization of tumor-associated neutrophils (TANs) toward an antitumor (N1) phenotype in NQO1-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An NQO1- and PARP-1-mediated cell death pathway induced in non-small-cell lung cancer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cancer therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to Beta-Lapachone Induced PARP-1 Hyperactivation and Cell Death

Audience: Researchers, scientists, and drug development professionals.

Abstract: Beta-lapachone (β-lap) is a naturally derived naphthoquinone that has garnered significant interest as a potential antineoplastic agent. Its therapeutic efficacy is rooted in a highly selective mechanism of action, which is contingent upon the overexpression of NAD(P)H: quinone oxidoreductase 1 (NQO1) in cancer cells. This guide elucidates the core molecular pathway of β-lap-induced cytotoxicity, detailing the futile redox cycle initiated by NQO1, the consequent generation of massive oxidative stress, and the hyperactivation of Poly(ADP-ribose) Polymerase-1 (PARP-1). This cascade culminates in a catastrophic depletion of cellular energy reserves (NAD+ and ATP), leading to a unique form of programmed necrosis. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to provide a comprehensive resource for professionals in the field of oncology and drug development.

Core Mechanism of Action: The NQO1-Dependent Futile Cycle

The tumor-selective lethality of this compound is initiated by its interaction with NAD(P)H: quinone oxidoreductase 1 (NQO1), a two-electron reductase often found at high levels in various solid tumors, including non-small-cell lung (NSCLC), pancreatic, and breast cancers, while remaining low in corresponding normal tissues.[1][2][3]

Upon entering an NQO1-positive (NQO1+) cell, β-lap undergoes a two-electron reduction, converting the quinone into an unstable hydroquinone (B1673460). This hydroquinone rapidly and spontaneously re-oxidizes back to the parent quinone, thereby establishing a futile redox cycle.[4][5] This process consumes significant amounts of NAD(P)H as an electron source, with estimates suggesting that over 60 moles of NAD(P)H are consumed per mole of β-lap within minutes.[6]

A critical consequence of this futile cycle is the massive production of reactive oxygen species (ROS), particularly superoxide (B77818) (O₂⁻) and subsequently hydrogen peroxide (H₂O₂).[4][6][7] It is estimated that approximately 120 moles of superoxide are generated per mole of β-lapachone within the first few minutes of exposure.[8] This overwhelming oxidative stress is the primary trigger for the subsequent events leading to cell death.

Caption: NQO1-mediated β-lapachone futile redox cycling.

DNA Damage and PARP-1 Hyperactivation

The burst of ROS, particularly H₂O₂, inflicts extensive DNA damage, primarily in the form of single-strand breaks (SSBs).[9] This genomic damage serves as a potent trigger for the DNA repair enzyme, Poly(ADP-ribose) Polymerase-1 (PARP-1).[10] PARP-1 binds to the DNA breaks and becomes catalytically activated.[10]

In the context of β-lap treatment, the sheer volume of DNA lesions leads to the hyperactivation of PARP-1.[1][7] This is a critical distinction from the transient, beneficial activation seen during normal DNA repair. PARP-1 hyperactivation involves the enzyme consuming its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[10][11] This rapid, extensive PAR synthesis is a hallmark of β-lap-induced cytotoxicity.[7]

Metabolic Collapse: NAD+ and ATP Depletion

PARP-1 hyperactivation initiates a catastrophic drain on the cell's energy reserves. The synthesis of PAR polymers consumes NAD+ at an unsustainable rate, leading to a rapid and profound depletion of the total cellular NAD+ pool.[4][5][12] Acute PARP-1 activation can deplete 50-80% of total cellular NAD+.[13]

NAD+ is an essential cofactor for cellular energy production, particularly for glycolysis and the tricarboxylic acid (TCA) cycle.[11][14] Its depletion directly impairs the cell's ability to produce ATP.[12] Consequently, the precipitous drop in NAD+ is followed by a dramatic loss of ATP, plunging the cell into an energy crisis from which it cannot recover.[1][4] This severe energy depletion is a central executioner of β-lap-induced cell death.[12]

Programmed Necrosis: The Ultimate Fate

The combination of massive DNA damage, PARP-1 hyperactivation, and catastrophic energy loss drives the cancer cell towards a specific form of programmed cell death.[1][6] This pathway is distinct from classical apoptosis, as it is often caspase-independent and is characterized by features of necrosis.[2] This cell death modality has been termed "programmed necrosis" or necroptosis.[1][15]

Key features of this process include the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus and the activation of µ-calpain, which contributes to atypical cleavage of PARP-1.[6] The inhibition of PARP-1 activity with chemical inhibitors like 3-aminobenzamide (B1265367) can block the downstream effects, including NAD+/ATP depletion and cell death, confirming the central role of PARP-1 hyperactivation in the mechanism.[1]

References

- 1. pnas.org [pnas.org]

- 2. PCNA Inhibition Enhances the Cytotoxicity of β-Lapachone in NQO1-Positive Cancer Cells by Augmentation of Oxidative Stress-induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 study of ARQ 761, a β-lapachone analogue that promotes NQO1-mediated programmed cancer cell necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalase abrogates β-lapachone-induced PARP1 hyperactivation-directed programmed necrosis in NQO1-positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]

- 8. Catalase abrogates β-lapachone-induced PARP1 hyperactivation-directed programmed necrosis in NQO1-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAD+ Depletion or PAR Polymer Formation: Which Plays the Role of Executioner in Ischemic Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NAD+ Depletion Is Necessary and Sufficient forPoly(ADP-Ribose) Polymerase-1-Mediated Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. molbiolcell.org [molbiolcell.org]

- 15. Selective induction of necrotic cell death in cancer cells by this compound through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The p53-Independent Apoptotic Pathway of Beta-Lapachone: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Beta-lapachone (β-lap), a naturally derived ortho-naphthoquinone, is a potent anticancer agent that induces a unique form of programmed cell death selectively in cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3] This mechanism is notably independent of the tumor suppressor protein p53, a common mediator of apoptosis, making β-lapachone a promising therapeutic candidate for a wide range of tumors, including those with mutated or deficient p53.[4][5][6][7] This technical guide provides an in-depth exploration of the core molecular cascade initiated by β-lapachone, detailing the critical roles of NQO1, reactive oxygen species (ROS), PARP-1 hyperactivation, and calcium-dependent calpain activation. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating the pathway, and provides visual diagrams of the core mechanisms.

Core Mechanism of Action: The NQO1-Dependent Futile Redox Cycle

The tumor-selective cytotoxicity of β-lapachone is initiated by its interaction with NQO1, a cytosolic two-electron reductase frequently overexpressed in solid tumors such as non-small-cell lung (NSCLC), pancreatic, and breast cancers.[2][8] This interaction establishes a futile enzymatic cycle that serves as the engine of β-lapachone's cytotoxic effects.

-

NQO1-Mediated Reduction: NQO1 utilizes cellular NAD(P)H as an electron donor to reduce the stable β-lapachone quinone to a highly unstable hydroquinone (B1673460).[1][9]

-

Auto-oxidation and ROS Generation: The unstable hydroquinone rapidly and spontaneously auto-oxidizes back to the parent quinone. This two-step oxidation process consumes molecular oxygen and generates massive quantities of ROS, primarily superoxide (B77818) (O₂⁻) and subsequently hydrogen peroxide (H₂O₂).[1][2][3]

-

Futile Cycling and NAD(P)H Depletion: The regenerated parent quinone is immediately available for another round of reduction by NQO1. This futile cycle repeats, leading to an enormous amplification of ROS production and the rapid, sustained consumption of cellular NAD(P)H pools.[1][9]

The selective killing of cancer cells is achieved because normal tissues typically have very low NQO1 expression, preventing the initiation of this toxic cycle.[2]

The p53-Independent Signaling Cascade

The massive burst of ROS and depletion of reducing equivalents from the futile cycle triggers a unique, p53-independent death cascade.

-

Oxidative Stress and DNA Damage: The overwhelming production of ROS induces extensive DNA damage, primarily in the form of base lesions and both single- and double-strand breaks (DSBs).[2][8][10] The formation of DSBs is readily detectable by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of this type of DNA damage.[11][12]

-

PARP-1 Hyperactivation and Energy Crisis: In response to widespread DNA damage, the cell activates the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[1][8] PARP-1 attempts to repair the DNA lesions but becomes hyperactivated by the sheer scale of the damage. In this state, it consumes its substrate, NAD⁺, at an unsustainable rate to synthesize poly(ADP-ribose) chains.[1][2] This leads to a catastrophic depletion of cellular NAD⁺ pools, which in turn halts glycolysis and oxidative phosphorylation, causing a profound drop in ATP levels and a complete cellular energy crisis.[1][8][13]

-

Calcium Dysregulation and µ-Calpain Activation: The severe cellular stress, including ROS production and ATP depletion, disrupts homeostasis in the endoplasmic reticulum (ER), triggering a massive release of stored calcium (Ca²⁺) into the cytosol.[14][15] The sustained high level of intracellular Ca²⁺ activates µ-calpain, a calcium-dependent cysteine protease.[5][7][8] This activation is a key event that distinguishes this pathway from classical apoptosis, as it proceeds independently of caspase activation.[5][7]

-

Programmed Cell Death Execution: The convergence of the energy crisis and µ-calpain activation leads to cell death. This process has features of both apoptosis (chromatin condensation) and necrosis (energy collapse), and is sometimes referred to as programmed necrosis.[2][8] Activated µ-calpain translocates to the nucleus and cleaves specific substrates, including PARP-1 itself, generating a unique ~60 kDa fragment that serves as a hallmark of this pathway (distinct from the 89 kDa fragment generated by caspases).[5][7][16] The culmination of these events includes mitochondrial membrane depolarization and large-scale DNA fragmentation, ensuring cell demise.[14][15]

References

- 1. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]

- 2. PCNA Inhibition Enhances the Cytotoxicity of β-Lapachone in NQO1-Positive Cancer Cells by Augmentation of Oxidative Stress-induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. Mu-calpain activation in this compound-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-mediated apoptosis in human promyelocytic leukemia (HL-60) and human prostate cancer cells: a p53-independent response. | Sigma-Aldrich [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. An NQO1- and PARP-1-mediated cell death pathway induced in non-small-cell lung cancer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium is a key signaling molecule in this compound-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 16. This compound-induced apoptosis in human prostate cancer cells: involvement of NQO1/xip3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Novel β-Lapachone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of novel β-lapachone analogs, potent anticancer agents whose efficacy is often linked to the expression of NAD(P)H: quinone oxidoreductase 1 (NQO1). This document outlines the core experimental protocols, presents key cytotoxic data for a selection of novel analogs, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to β-Lapachone and its Analogs

β-lapachone is a naturally occurring ortho-naphthoquinone that has demonstrated significant cytotoxic activity against a wide array of cancer cell lines.[1] Its primary mechanism of action involves NQO1-mediated redox cycling, leading to the generation of reactive oxygen species (ROS), DNA damage, and ultimately, cancer cell death.[2] This tumor-selective action, due to the frequent overexpression of NQO1 in cancer cells compared to healthy tissues, makes β-lapachone an attractive candidate for anticancer drug development.[3] The development of novel analogs aims to enhance potency, improve selectivity, and overcome limitations such as poor solubility.[4][5]

Data Presentation: Cytotoxicity of Novel β-Lapachone Analogs

The following tables summarize the 50% inhibitory concentration (IC50) values of several novel β-lapachone analogs against various human cancer cell lines. This data is essential for the preliminary assessment of their anticancer potential.

Table 1: Cytotoxicity (IC50, µM) of 3-aryl- and 3-alkoxy-nor-β-lapachone Derivatives [6]

| Compound | SF295 (CNS) | HCT8 (Colon) | MDA-MB435 (Melanoma) | HL60 (Leukemia) |

| β-lapachone | < 2 µM | < 2 µM | < 2 µM | < 2 µM |

| Analog 1 (p-nitro arylamino) | < 2 µM | < 2 µM | < 2 µM | < 2 µM |

| Analog 2 (2,4-dimethoxy arylamino) | < 2 µM | < 2 µM | < 2 µM | < 2 µM |

| Analog 3 (o-nitro arylamino) | > 2 µM | > 2 µM | > 2 µM | < 2 µM |

Table 2: Cytotoxicity (IC50, µM) of Thiosemicarbazone Derivatives of β-Lapachone (BV2, BV3, BV5) [5]

| Compound | HL-60 (Leukemia) | K562 (Leukemia) | K562-Lucena (Leukemia, MDR) | MOLT-4 (Leukemia) | PBMC (Normal) |

| β-lapachone | < 10 µM | < 10 µM | < 10 µM | < 10 µM | > 10 µM |

| BV2 | < 10 µM | < 10 µM | < 10 µM | < 10 µM | > 10 µM |

| BV3 | < 10 µM | < 10 µM | < 10 µM | < 10 µM | > 10 µM |

| BV5 | < 10 µM | < 10 µM | < 10 µM | < 10 µM | > 10 µM |

Table 3: Cytotoxicity (IC50, µM) of Synthetic 1,4-Naphthoquinones Related to β-Lapachone against WHCO1 (Esophageal Cancer) [7]

| Compound | WHCO1 (Esophageal) | NIH3T3 (Normal Fibroblast) |

| β-lapachone | 1.6 - 11.7 µM | - |

| Analog 11a | 3.9 µM | Non-toxic |

| Analog 12a (halogenated) | 3.0 µM | Non-toxic |

| Analog 16a (halogenated) | 7.3 µM | Non-toxic |

| Cisplatin (Control) | 16.5 µM | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary screening of β-lapachone analogs are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

β-lapachone analogs (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the β-lapachone analogs in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

β-lapachone analogs

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of β-lapachone analogs for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

6-well plates

-

Cancer cell lines

-

β-lapachone analogs

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the β-lapachone analogs for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the biological screening of β-lapachone analogs.

References

- 1. New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Resveratrol, β-Lapachone and Their Analogues [mdpi.com]

- 3. Anticancer Potential and Safety Profile of β-Lapachone In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer activity of β-Lapachone derivatives on human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-arylamino and 3-alkoxy-nor-beta-lapachone derivatives: synthesis and cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of β-Lapachone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-lapachone, a naturally occurring ortho-naphthoquinone isolated from the bark of the Lapacho tree (Tabebuia avellanedae), has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] However, its clinical utility is often hampered by poor aqueous solubility. This has spurred the development of various β-lapachone derivatives designed to enhance bioavailability and therapeutic efficacy. This technical guide provides an in-depth exploration of the anti-inflammatory properties of these derivatives, focusing on their mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways involved.

Core Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of β-lapachone and its derivatives are multifactorial, primarily involving the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The core mechanisms revolve around the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[2][4][5][6][7]

β-lapachone derivatives exert their anti-inflammatory effect by intervening at multiple points in this pathway.[2] For instance, they have been shown to suppress the activation of the IKK complex and inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[4][6]

Modulation of MAPK and PI3K/Akt Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways—including ERK, p38, and JNK—and the PI3K/Akt pathway are also crucial in transmitting inflammatory signals.[1][8][9] Activation of these kinases leads to the activation of transcription factors like AP-1, which, along with NF-κB, drives the expression of inflammatory mediators. Studies have shown that β-lapachone and its derivatives can suppress the phosphorylation of p38, ERK, and Akt, thereby downregulating the inflammatory response.[2][6] The derivative 4-(4-methoxyphenoxy)naphthalene-1,2-dione (6b), for example, inhibits NF-κB translocation by suppressing the phosphorylation of p38 kinase.[2]

Role of NQO1 and Heme Oxygenase-1 (HO-1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme highly expressed in many cancer cells and plays a role in cellular protection against oxidative stress.[10][11] β-lapachone is a known substrate for NQO1.[12] The interaction can lead to the activation of AMP-activated protein kinase (AMPK), which in turn induces the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).[12] HO-1 induction is a key mechanism for resolving inflammation, and its upregulation by β-lapachone contributes significantly to its anti-inflammatory effects.[8][12]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of β-lapachone derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key data from published studies, providing a comparative overview of their potency.

Table 1: In Vitro Anti-inflammatory Activity of β-Lapachone and its Derivatives

| Compound | Model System | Inflammatory Stimulus | Measured Parameter | Result | Cytotoxicity (IC₅₀) | Reference |

| β-Lapachone | BV2 Microglia | LPS | NO Production | Significant Inhibition | Not specified | [6] |

| BV2 Microglia | LPS | PGE₂ Production | Significant Inhibition | Not specified | [6] | |

| BV2 Microglia | LPS | iNOS & COX-2 Expression | Dose-dependent decrease | Not specified | [6] | |

| BV2 Microglia | LPS | TNF-α, IL-1β, IL-6 mRNA | Dose-dependent decrease | Not specified | [6] | |

| RAW 264.7 | LPS | TNF-α Production | Inhibition | Not specified | [12] | |

| Derivative 6b * | RAW 264.7 | LPS | NO Production | Inhibition | 31.70 μM | [2] |

| RAW 264.7 | LPS | TNF-α Production | Inhibition | 31.70 μM | [2] | |

| RAW 264.7 | LPS | iNOS & COX-2 Expression | Inhibition | 31.70 μM | [2] | |

| Derivative 5c | Imiquimod-stimulated model | Imiquimod | IL-6, IL-8, IL-1β, IL-24 | Reduction | Not specified | [1] |

*Derivative 6b: 4-(4-methoxyphenoxy)naphthalene-1,2-dione

Experimental Protocols

Standardized and reproducible methodologies are crucial for evaluating the anti-inflammatory potential of novel compounds. This section details the core experimental protocols frequently cited in the literature for studying β-lapachone derivatives.

In Vitro Anti-inflammatory Screening Workflow

A typical workflow for assessing the anti-inflammatory properties of a new β-lapachone derivative in a cell-based model is outlined below.

Key Methodologies

Cell Culture:

-

Cell Line: Murine macrophage cell line RAW 264.7 or microglial cell line BV2 are commonly used.[2][6]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

Nitric Oxide (NO) Assay:

-

Principle: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with various concentrations of the β-lapachone derivative for 1-2 hours.

-

Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect 50 µL of supernatant and mix with 50 µL of Griess reagent A (sulfanilamide solution).

-

Incubate for 10 minutes, then add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Measure absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Principle: To quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Protocol:

-

Follow the same cell treatment protocol as for the NO assay.

-

Collect the supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., R&D Systems, eBioscience). This typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, adding a substrate, and measuring the colorimetric change.

-

Western Blot Analysis:

-

Principle: To detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, total and phosphorylated forms of p38, ERK, Akt, and IκBα) in cell lysates.

-

Protocol:

-

After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific to the target protein overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. β-actin or GAPDH is used as a loading control.

-

Conclusion and Future Directions

β-lapachone derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their ability to potently inhibit the NF-κB and MAPK signaling pathways, the core regulators of the inflammatory cascade, provides a strong mechanistic basis for their therapeutic potential.[1][2] The synthesis of derivatives like 4-(4-methoxyphenoxy)naphthalene-1,2-dione has demonstrated that chemical modification can yield compounds with potent activity and acceptable cytotoxicity.[2]

Future research should focus on:

-

Structural Optimization: Continued synthesis and screening of new derivatives to improve potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Efficacy: Moving beyond cellular models to evaluate lead compounds in animal models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation.[8][13][14]

-

Target Deconvolution: Precisely identifying the direct molecular targets of these derivatives to better understand their mechanism of action.

By leveraging the methodologies and understanding the pathways detailed in this guide, researchers can effectively explore and advance the development of β-lapachone derivatives as next-generation anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anti-inflammatory evaluations of β-lapachone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Lapachone suppresses the lung metastasis of melanoma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Lapachone suppresses radiation-induced activation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Lapachone sensitizes glioblastoma to Temozolomide by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of beta-lapachone in lipopolysaccharide-stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses radiation-induced activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Lapachone suppresses neuroinflammation by modulating the expression of cytokines and matrix metalloproteinases in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-Lapachone suppresses neuroinflammation by modulating the expression of cytokines and matrix metalloproteinases in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. β-Lapachone, a substrate of NAD(P)H:quinone oxidoreductase, induces anti-inflammatory heme oxygenase-1 via AMP-activated protein kinase activation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An evaluation on potential anti-inflammatory effects of β-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Initial Studies on β-Lapachone in Pancreatic Cancer Models: A Technical Whitepaper

Introduction